9,9-Bis(4-bromophenyl)fluorene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

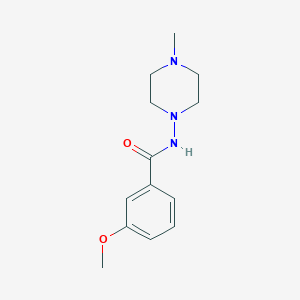

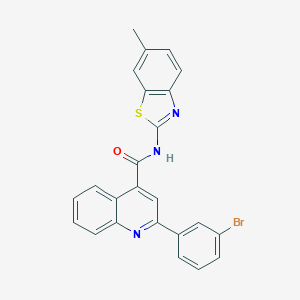

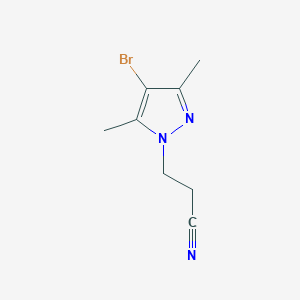

9,9-Bis(4-bromophenyl)fluorene (BHPF) is a compound with a cardo-ring structure. It is an important raw material used in various applications . The molecule consists of two bromophenyl groups attached to a fluorene backbone.

Synthesis Analysis

Several methods have been explored for the synthesis of this compound. One notable approach involves the use of bifunctional ionic liquids (BFILs) as catalysts. These BFILs contain sulfonic acid (–SO3H) and sulfhydryl groups (–SH). Through structural design, BFILs have been synthesized and characterized by NMR and MS. The catalytic properties of BFILs in the condensation reaction of 9-fluorenone and phenol have been studied. Notably, BFIL catalyst 6c achieves nearly 100% conversion of 9-fluorenone with a high selectivity for 9,9-bis(4-hydroxyphenyl)fluorene (95.2%) .

Molecular Structure Analysis

The molecular formula of this compound is C25H16Br2, with a molecular weight of 476.21 g/mol. The compound exhibits a cardo-ring structure, which contributes to its unique properties .

Chemical Reactions Analysis

Bisphenol compounds are typically produced from the condensation reaction of aldehydes (or ketones) and phenol. In the case of this compound, the specific synthetic pathway may involve the reaction of bromophenyl groups with fluorenone. Further investigation into the detailed reaction mechanism would be valuable .

Mécanisme D'action

Target of Action

The primary target of 9,9-Bis(4-bromophenyl)fluorene is the condensation reaction of 9-fluorenone and phenol . This compound is an important raw material to produce epoxy resin, polycarbonate, acrylic resin, and other materials with high thermal stability and good optical properties .

Mode of Action

The mode of action of this compound involves a condensation reaction of 9-fluorenone and phenol under acidic catalysis .

Biochemical Pathways

The biochemical pathway of this compound involves the condensation reaction of 9-fluorenone and phenol . This reaction is catalyzed by bifunctional ionic liquids (BFILs) containing sulfonic acid (–SO3H) and sulfhydryl groups (–SH) .

Result of Action

The result of the action of this compound is the production of 9,9-bis(4-hydroxyphenyl)fluorene . This compound is an important raw material for the production of various materials with high thermal stability and good optical properties .

Action Environment

The action environment of this compound involves the use of bifunctional ionic liquids (BFILs) as catalysts . These BFILs, which contain sulfonic acid (–SO3H) and sulfhydryl groups (–SH), are considered a new type of green solvent and catalyst . They have been widely used in separation, electrochemistry, and organic synthesis . The environmental factors that influence the compound’s action, efficacy, and stability would be an interesting area for future research.

Propriétés

IUPAC Name |

9,9-bis(4-bromophenyl)fluorene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H16Br2/c26-19-13-9-17(10-14-19)25(18-11-15-20(27)16-12-18)23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQTLUEKUYMRVDS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC=C(C=C4)Br)C5=CC=C(C=C5)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16Br2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443607 |

Source

|

| Record name | 9,9-bis(4-bromophenyl)fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

476.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

128406-10-0 |

Source

|

| Record name | 9,9-bis(4-bromophenyl)fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

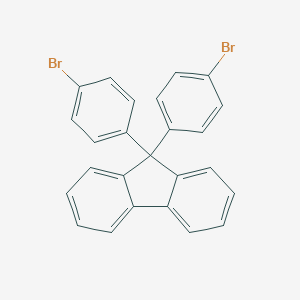

Q1: How does the incorporation of 9,9-Bis(4-bromophenyl)fluorene into a poly(fluorene) copolymer affect its optical properties compared to homopolymers of di-n-hexylfluorene?

A1: The study investigated a copolymer of this compound and 2,7-dibromo-9,9-di-n-hexylfluorene, end-capped with 2-bromofluorene []. While the research doesn't directly compare this copolymer to di-n-hexylfluorene homopolymers, it highlights that incorporating this compound introduces structural distortion within the polymer chain. This distortion likely influences the polymer's ability to form aggregates, which significantly impacts its absorption properties. The study primarily focuses on understanding aggregate and excimer formation mechanisms in poly(fluorene)s rather than directly comparing specific polymer structures.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)-N-[(4-fluorophenyl)methyl]quinoline-4-carboxamide](/img/structure/B186027.png)

![Cyclohexanecarboxylic acid, 2-[(2-thiazolylamino)carbonyl]-](/img/structure/B186031.png)

![N-Benzo[1,3]dioxol-5-yl-succinamic acid](/img/structure/B186044.png)

![3,4,5-triethoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B186046.png)

![3-ethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186048.png)

![3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186049.png)